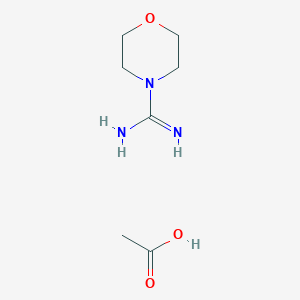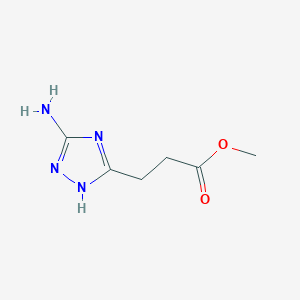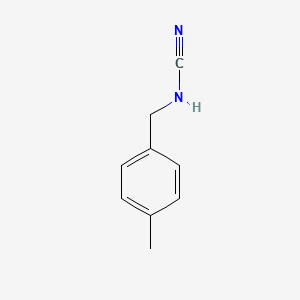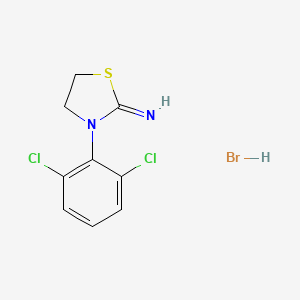
2-(4-Methylphenoxy)butanoyl chloride
Overview
Description
2-(4-Methylphenoxy)butanoyl chloride is an organic compound with the molecular formula C11H13ClO2 . It is a white or light-yellow powder with a characteristic odor. This compound is commonly used in scientific experiments as a reagent for the synthesis of various bioactive molecules.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure is not provided in the search results.Scientific Research Applications
Modification of Biological Activity
- The introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, a compound structurally related to 2-(4-Methylphenoxy)butanoyl chloride, has been shown to block chloride membrane conductance in rat striated muscle. This blocking activity varies with the length of the alkyl chain, highlighting the role of chemical modifications in biological activity (Carbonara et al., 2001).
Protection Strategies in Organic Synthesis
- Propargyloxycarbonyl chloride has been utilized to protect hydroxyl and amino functionalities of amino alcohols and aminophenols, demonstrating an orthogonal protection strategy that can be selectively deprotected, showcasing the versatility of similar chloro-functionalized compounds in synthesis applications (Ramesh, Bhat, & Chandrasekaran, 2005).
Influence on Chloride Channel Conductance
- Methyl groups added to the aromatic ring of chiral alpha-(4-chloro-phenoxy)alkanoic acids, closely related to the compound , have been studied for their effects on skeletal muscle chloride conductance. The findings suggest modifications to the parent compound can either reduce blocking activity or increase chloride channel conductance, providing insight into the design of receptor-specific drugs (Ferorelli et al., 2001).
Catalytic Applications
- Iron(III) amine-bis(phenolate) complexes have shown efficacy in catalyzing the alkylation of aryl Grignard reagents with primary and secondary alkyl halides, including chlorides. This research suggests potential catalytic uses for related chloro-functionalized compounds in organic synthesis (Qian, Dawe, & Kozak, 2011).
Analytical Chemistry Applications
- In the field of analytical chemistry, chlorophenoxy acid herbicides and their esters, which share functional groups with this compound, have been analyzed in various samples, illustrating the role of chloro-functionalized compounds in environmental and food safety testing (Rosales-Conrado et al., 2005).
Mechanism of Action
Mode of Action
Acyl chlorides, such as “2-(4-Methylphenoxy)butanoyl chloride”, are highly reactive due to the presence of the acyl chloride functional group (-COCl). They can undergo nucleophilic acyl substitution reactions, where the chloride ion is a good leaving group .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Compounds with similar structures have been involved in reactions at the benzylic position .
Pharmacokinetics
The compound’s molecular weight (21268) suggests it might be absorbed in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the reactivity and stability of “this compound”. For instance, acyl chlorides are typically reactive and can be hydrolyzed in the presence of water .
Biochemical Analysis
Biochemical Properties
2-(4-Methylphenoxy)butanoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can react with nucleophiles to form new chemical bonds . This interaction is crucial in the synthesis of various biochemical compounds and can influence the activity of enzymes and proteins involved in these reactions.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and metabolic activities
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and the modulation of various biochemical pathways . Understanding these molecular mechanisms is crucial for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the overall metabolic balance within cells and tissues . Studying these metabolic interactions is crucial for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for determining the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is important for elucidating its activity and function in different cellular contexts.
Properties
IUPAC Name |
2-(4-methylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALUWSNMHPKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277643 | |
| Record name | Butanoyl chloride, 2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-52-2 | |
| Record name | Butanoyl chloride, 2-(4-methylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)






![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)



![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)
